![molecular formula C₄₀H₅₁NO₅ B1139760 Fmoc-3-benzoyl-erythro-sphingosine CAS No. 676485-58-8](/img/structure/B1139760.png)
Fmoc-3-benzoyl-erythro-sphingosine
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Description
Fmoc-3-benzoyl-erythro-sphingosine is a biochemical used for proteomics research . It has a molecular formula of C40H51NO5 and a molecular weight of 625.84 .
Molecular Structure Analysis
The molecular structure of Fmoc-3-benzoyl-erythro-sphingosine is represented by the molecular formula C40H51NO5 . More detailed structural information may be available in specialized chemical databases or literature.Physical And Chemical Properties Analysis
Fmoc-3-benzoyl-erythro-sphingosine has a molecular weight of 625.84 . Other physical and chemical properties like XLogP3-AA, Exact Mass, Monoisotopic Mass, Complexity, Rotatable Bond Count, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Topological Polar Surface Area, Heavy Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count are available .Scientific Research Applications
Biomedical Applications
“Fmoc-3-benzoyl-erythro-sphingosine” has potential applications in the biomedical field. It has been used in the development of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides . These hydrogels are biocompatible materials suitable for various applications such as drug delivery and diagnostic tools for imaging .
Tissue Engineering
The Fmoc-derivatives of the peptide series K, including “Fmoc-3-benzoyl-erythro-sphingosine”, have shown the capability to form gels. Among them, the Fmoc-K3 hydrogel, which is the most rigid one (G’ = 2526 Pa), acts as a potential material for tissue engineering . It fully supports cell adhesion, survival, and duplication .
Proteomics Research
“Fmoc-3-benzoyl-erythro-sphingosine” is also used in proteomics research . It’s molecular formula is C59H65NO5 and it has a molecular weight of 868.15 .
properties
IUPAC Name |
[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxyoctadec-4-en-3-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H51NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-28-38(46-39(43)31-22-15-14-16-23-31)37(29-42)41-40(44)45-30-36-34-26-20-18-24-32(34)33-25-19-21-27-35(33)36/h14-28,36-38,42H,2-13,29-30H2,1H3,(H,41,44)/t37-,38?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYWOXBLBCCNJM-MLPLAHBKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC=CC([C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H51NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-3-benzoyl-erythro-sphingosine |
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